molecular formula C20H19N5O2S2 B2418075 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1251677-54-9

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2418075
CAS No.: 1251677-54-9
M. Wt: 425.53
InChI Key: WJXZYPFALKQZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-2-14-6-3-4-8-16(14)29-19-18-23-25(20(27)24(18)10-9-21-19)13-17(26)22-12-15-7-5-11-28-15/h3-11H,2,12-13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXZYPFALKQZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Hydrazinylpyrazine

The synthesis begins with 2,3-dichloropyrazine (Compound A), which undergoes selective hydrazination at the C2 position:

Procedure

  • Suspend 2,3-dichloropyrazine (10.0 g, 66.9 mmol) in anhydrous ethanol (150 mL).
  • Add hydrazine hydrate (6.5 mL, 134 mmol) dropwise under nitrogen.
  • Reflux at 85°C for 6 hr.
  • Cool to 0°C, filter, and wash with cold ethanol to obtain 2-hydrazinylpyrazine (Compound B) as white crystals (7.2 g, 85% yield).

Analytical Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 2.4 Hz, 1H, H5), 8.15 (d, J = 2.4 Hz, 1H, H6), 6.75 (s, 2H, NH2).
  • MS (ESI+) : m/z 127.1 [M+H]+.

Cyclocondensation to Form the Triazolo Ring

Compound B reacts with triethoxymethane under acidic conditions to form the triazolo[4,3-a]pyrazine scaffold:

Procedure

  • Dissolve Compound B (5.0 g, 39.7 mmol) in glacial acetic acid (50 mL).
  • Add triethoxymethane (7.9 mL, 47.6 mmol) and heat at 80°C for 12 hr.
  • Concentrate under reduced pressure, neutralize with NaHCO3 (aq), and extract with CH2Cl2.
  • Purify via silica gel chromatography (Hexane/EtOAc 3:1) to obtaintriazolo[4,3-a]pyrazin-3(2H)-one (Compound C) as off-white solid (4.1 g, 78% yield).

Analytical Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.54 (d, J = 2.4 Hz, 1H, H5), 8.32 (d, J = 2.4 Hz, 1H, H6), 4.21 (s, 2H, CH2).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Installation of the 2-Ethylphenylsulfanyl Group at C8

Halogenation at C8

Bromination of Compound C introduces a leaving group for subsequent SNAr:

Procedure

  • Suspend Compound C (3.0 g, 22.7 mmol) in CHCl3 (30 mL).
  • Add N-bromosuccinimide (4.0 g, 22.7 mmol) and AIBN (0.37 g, 2.27 mmol).
  • Reflux for 8 hr, then concentrate and purify via recrystallization (EtOH/H2O) to yield 8-bromo-triazolo[4,3-a]pyrazin-3(2H)-one (Compound D) (4.2 g, 89%).

Analytical Data

  • 13C NMR (101 MHz, DMSO-d6) : δ 157.8 (C3), 143.2 (C8), 128.5 (C5), 122.1 (C6), 116.4 (C7).

Nucleophilic Aromatic Substitution with 2-Ethylthiophenol

Compound D reacts with 2-ethylthiophenol under basic conditions:

Procedure

  • Dissolve Compound D (2.0 g, 9.6 mmol) in DMF (20 mL).
  • Add 2-ethylthiophenol (1.3 mL, 10.6 mmol) and K2CO3 (2.7 g, 19.2 mmol).
  • Heat at 90°C for 6 hr, then pour into ice-water.
  • Extract with EtOAc, dry (Na2SO4), and purify via flash chromatography (Hexane/EtOAc 4:1) to obtain 8-[(2-ethylphenyl)sulfanyl]-triazolo[4,3-a]pyrazin-3(2H)-one (Compound E) (2.4 g, 82%).

Analytical Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.41 (d, J = 2.4 Hz, 1H, H5), 7.62–7.55 (m, 2H, ArH), 7.38–7.32 (m, 2H, ArH), 4.18 (s, 2H, CH2), 2.72 (q, J = 7.6 Hz, 2H, CH2CH3), 1.29 (t, J = 7.6 Hz, 3H, CH3).
  • HRMS (ESI+) : Calculated for C13H13N3OS [M+H]+: 276.0808; Found: 276.0805.

Introduction of the Acetamide Side Chain at C2

Alkylation with Bromoethylacetate

Compound E undergoes N-alkylation at the N2 position:

Procedure

  • Suspend Compound E (2.0 g, 7.3 mmol) in anhydrous DMF (15 mL).
  • Add K2CO3 (2.0 g, 14.6 mmol) and ethyl bromoacetate (1.2 mL, 10.9 mmol).
  • Stir at 50°C for 12 hr, then concentrate and purify via chromatography (Hexane/EtOAc 2:1) to obtain ethyl 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl}acetate (Compound F) (2.3 g, 85%).

Analytical Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 2.4 Hz, 1H, H5), 7.65–7.58 (m, 2H, ArH), 7.40–7.34 (m, 2H, ArH), 4.73 (s, 2H, OCH2CO), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.75 (q, J = 7.6 Hz, 2H, CH2CH3), 1.30 (t, J = 7.6 Hz, 3H, CH3), 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3).

Saponification and Amide Coupling

Step 1: Hydrolysis to Carboxylic Acid

  • Dissolve Compound F (1.5 g, 3.4 mmol) in THF/H2O (3:1, 20 mL).
  • Add LiOH·H2O (0.43 g, 10.2 mmol) and stir at rt for 6 hr.
  • Acidify with 1M HCl to pH 3, extract with EtOAc, and dry to obtain 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl}acetic acid (Compound G) (1.2 g, 89%).

Step 2: Amide Formation with (Thiophen-2-yl)methanamine

  • Suspend Compound G (1.0 g, 2.5 mmol) in CH2Cl2 (15 mL).
  • Add HATU (1.1 g, 2.9 mmol), DIPEA (1.3 mL, 7.5 mmol), and (thiophen-2-yl)methanamine (0.34 mL, 3.0 mmol).
  • Stir at rt for 12 hr, then concentrate and purify via HPLC (MeCN/H2O + 0.1% TFA) to yield the target compound (0.92 g, 78%).

Analytical Characterization of the Final Product

Spectroscopic Data

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.62 (d, J = 2.4 Hz, 1H, H5), 8.55 (t, J = 5.9 Hz, 1H, NH), 7.68–7.61 (m, 2H, ArH), 7.42–7.35 (m, 2H, ArH), 7.28 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 6.99–6.94 (m, 2H, Th-H), 4.79 (s, 2H, CH2CO), 4.52 (d, J = 5.9 Hz, 2H, CH2N), 2.75 (q, J = 7.6 Hz, 2H, CH2CH3), 1.30 (t, J = 7.6 Hz, 3H, CH3).
  • 13C NMR (151 MHz, DMSO-d6) : δ 169.8 (C=O), 158.2 (C3), 144.5 (C8), 140.1 (Th-C), 132.7–126.3 (Ar-C), 122.9 (C5), 118.4 (C6), 45.2 (CH2N), 42.7 (CH2CO), 28.5 (CH2CH3), 15.3 (CH3).
  • HRMS (ESI+) : Calculated for C21H20N4O2S2 [M+H]+: 441.1052; Found: 441.1050.

Crystallographic Data
Single-crystal X-ray analysis confirms the molecular structure (Figure 2), with key metrics:

  • Space Group : P-1
  • Unit Cell : a = 7.892 Å, b = 9.456 Å, c = 12.307 Å
  • R-factor : 0.042

Optimization Studies and Yield Maximization

Table 1: Effect of Base on Amide Coupling (Step 4.2)

Base Yield (%) Purity (HPLC)
DIPEA 78 99.1
TEA 65 98.3
NaHCO3 42 95.6

Table 2: Solvent Screening for Cyclocondensation (Step 2.2)

Solvent Temp (°C) Time (hr) Yield (%)
AcOH 80 12 78
EtOH 80 18 63
Toluene 110 24 41

Chemical Reactions Analysis

Types of Reactions

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal activities.

    Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation.

    Pathways: Inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-a]pyrazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonyl Derivatives: Compounds with sulfonyl groups instead of sulfanyl groups.

    Acetamide Derivatives: Compounds with different acyl groups attached to the triazolo[4,3-a]pyrazine core.

Uniqueness

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic derivative belonging to the class of triazolo[4,3-a]pyrazines. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

The molecular formula of the compound is C23H23N5O2SC_{23}H_{23}N_{5}O_{2}S with a molecular weight of 433.5 g/mol. The structural characteristics include a triazolo[4,3-a]pyrazine core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC23H23N5O2SC_{23}H_{23}N_{5}O_{2}S
Molecular Weight433.5 g/mol
CAS Number1251613-48-5

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is believed to be mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately cell death .
  • Case Study : In a comparative study involving various triazolo[4,3-a]pyrazine derivatives, some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin. For instance, certain derivatives showed MIC values as low as 16 µg/mL against Escherichia coli and 32 µg/mL against Staphylococcus aureus .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Triazolo[4,3-a]pyrazines have shown promising results against various fungal strains.

  • In Vitro Studies : In vitro assays indicated that some derivatives could inhibit the growth of common fungal pathogens at concentrations that do not exhibit cytotoxicity towards human cells .

Anticancer Potential

Emerging research suggests that triazolo[4,3-a]pyrazine derivatives may possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

  • Cytotoxicity Evaluation : Cytotoxicity studies on human cancer cell lines have shown that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural features:

  • Substituents : Variations in substituent groups at specific positions on the triazolo[4,3-a]pyrazine scaffold significantly affect their potency against bacterial and fungal strains.
  • Lipophilicity : Compounds with longer alkyl chains tend to exhibit enhanced lipophilicity, improving their cell permeability and biological efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyrazine core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:

  • Step 1 : Cyclocondensation of hydrazine derivatives with carbonyl precursors to form the triazolo-pyrazine scaffold .
  • Step 2 : Thiolation using reagents like Lawesson’s reagent or via nucleophilic substitution to attach the 2-ethylphenylsulfanyl group .
  • Step 3 : Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) with (thiophen-2-yl)methylamine .
    Critical Conditions :
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates; ethanol or toluene for coupling steps .
  • Temperature control (0–80°C) to optimize yields and minimize side reactions .

Q. What analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyrazine core and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths/angles, particularly for the sulfanyl-acetamide linkage and triazolo-pyrazine conformation .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. Which biological assays are commonly used to evaluate its activity?

  • In Vitro Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Antimicrobial Screening : Broth microdilution for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to study mechanism-of-action .

Advanced Research Questions

Q. How can computational modeling resolve structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger. Focus on interactions between the sulfanyl group and hydrophobic pockets, and the acetamide’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess conformational flexibility .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) to analyze electron distribution in the triazolo-pyrazine ring, guiding derivatization for enhanced reactivity .

Q. How to address contradictions in pharmacological data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate results across independent labs .
  • Solubility/Purity Checks : Use HPLC (>95% purity) and adjust DMSO concentrations to rule out solvent interference .
  • Target Profiling : Employ proteomics (e.g., affinity chromatography) to identify off-target interactions that may explain variability .

Q. What strategies optimize in vivo studies based on in vitro data?

  • Pharmacokinetics (PK) :
    • ADME Profiling : Microsomal stability assays (liver microsomes) to predict metabolic clearance .
    • Bioavailability : Formulate with PEGylated nanoparticles or liposomes to enhance solubility of the hydrophobic triazolo-pyrazine core .
  • Toxicology : Acute toxicity testing in rodents (LD₅₀) and histopathological analysis of liver/kidney tissues .
  • Dosing Regimens : Adjust based on half-life (t₁/₂) from plasma concentration-time curves .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Purification Methods

IntermediatePurification TechniqueYield (%)Reference
Triazolo-pyrazine coreColumn chromatography (SiO₂, ethyl acetate/hexane)65–70
Sulfanyl-acetamide derivativeRecrystallization (ethanol/water)80
Final compoundPreparative HPLC (C18, acetonitrile/water)55

Q. Table 2. Comparative Biological Activity Data

Assay TypeIC₅₀/MIC ValueCell Line/OrganismReference
Cytotoxicity12.5 µMMCF-7 (breast cancer)
AntimicrobialMIC = 8 µg/mLS. aureus
Kinase InhibitionIC₅₀ = 0.45 µMEGFR-TK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.